molecular formula C29H25N7O2 B12123098 2-amino-1-benzyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-benzyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12123098
M. Wt: 503.6 g/mol
InChI Key: GKTFXJJFPLRPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-benzyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 2-amino-1-benzyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring, followed by the construction of the pyrroloquinoxaline core. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for cost-effectiveness and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or amino groups using reagents like sodium hydride or alkyl halides.

    Cyclization: Intramolecular cyclization reactions can form additional ring structures under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon or nickel. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-amino-1-benzyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be used in the development of new materials with unique electronic or optical properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, gene expression regulation, or metabolic processes .

Comparison with Similar Compounds

Similar compounds to 2-amino-1-benzyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide include other heterocyclic compounds with pyrazole or quinoxaline cores. These compounds may share similar biological activities but differ in their specific molecular interactions and potency. Examples include:

Properties

Molecular Formula

C29H25N7O2

Molecular Weight

503.6 g/mol

IUPAC Name

2-amino-1-benzyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C29H25N7O2/c1-18-24(29(38)36(34(18)2)20-13-7-4-8-14-20)33-28(37)23-25-27(32-22-16-10-9-15-21(22)31-25)35(26(23)30)17-19-11-5-3-6-12-19/h3-16H,17,30H2,1-2H3,(H,33,37)

InChI Key

GKTFXJJFPLRPFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)CC6=CC=CC=C6)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.